8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
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Description
“8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures, such as “8-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one”, are used in the field of organic chemistry as building blocks2.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one”. However, similar compounds like “3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one” have been synthesized using polyphosphoric acid3.Molecular Structure Analysis
The molecular structure of “8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one” is not explicitly mentioned in the search results. However, similar compounds like “8-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one” have a molecular weight of 195.652.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one”. However, similar compounds like “3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one” have been involved in reactions with polyphosphoric acid3.Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one” are not explicitly mentioned in the search results. However, similar compounds like “8-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one” are solid in form2.Safety And Hazards
There is no specific safety and hazard information available for “8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one”. However, it’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions of “8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one” are not explicitly mentioned in the search results. However, compounds with similar structures have been used in the field of medicinal chemistry, suggesting potential applications in drug development4.
Please note that this analysis is based on the limited information available and may not be fully accurate or complete. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
7-chloro-1-propan-2-yl-3,5-dihydro-2H-1,5-benzodiazepin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-8(2)15-6-5-12(16)14-10-7-9(13)3-4-11(10)15/h3-4,7-8H,5-6H2,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKLIZOWLOREJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=O)NC2=C1C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1,3,4,5-tetrahydro-5-(1-methylethyl)-2H-1,5-benzodiazepin-2-one |
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